4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester
Overview
Description
4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used as reagents in various organic synthesis reactions .
Mode of Action
The compound, being a boronic ester, is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a metal catalyst. The boronic ester acts as the nucleophilic group, transferring its organic group to the metal catalyst in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The boronic ester’s organic group is transferred to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic group .
Pharmacokinetics
It’s important to note that boronic esters are generally stable, easy to purify, and often commercially available, making them attractive for chemical transformations .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment . Additionally, the stability of boronic esters can be affected by air and moisture .
Preparation Methods
The synthesis of 4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(Diethylcarbamoyl)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Scientific Research Applications
4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester can be compared with other boronic esters, such as:
3-Pyridineboronic acid pinacol ester: Similar in structure but differs in the position of the boronic ester group.
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: Contains a fluorine atom, which can influence its reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in carbohydrate chemistry, highlighting its utility in different contexts.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions.
Properties
IUPAC Name |
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)12-9-10-18-11-13(12)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXTXAXEOVLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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